molecular formula C10H10BrNO4 B13137769 Ethyl 6-bromo-2-methyl-3-nitrobenzoate

Ethyl 6-bromo-2-methyl-3-nitrobenzoate

Cat. No.: B13137769
M. Wt: 288.09 g/mol
InChI Key: UUBOEJYRLHXGOH-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-3-nitrobenzoate is a nitroaromatic ester featuring a bromine atom at position 6, a methyl group at position 2, and a nitro group at position 3 on the benzene ring. Its molecular formula is C₁₀H₁₀BrNO₄, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The bromine atom enhances reactivity for cross-coupling reactions, while the nitro group contributes to electron-deficient aromatic systems, influencing redox behavior and biological interactions .

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

ethyl 6-bromo-2-methyl-3-nitrobenzoate

InChI

InChI=1S/C10H10BrNO4/c1-3-16-10(13)9-6(2)8(12(14)15)5-4-7(9)11/h4-5H,3H2,1-2H3

InChI Key

UUBOEJYRLHXGOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2-methyl-3-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products:

Scientific Research Applications

Ethyl 6-bromo-2-methyl-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and nitro groups play crucial roles in enhancing the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Ethyl 2-bromo-6-cyano-3-nitrobenzoate (C₁₀H₇BrN₂O₄)
  • Key Differences: Replaces the methyl group with a cyano (-CN) group at position 6.
  • Impact: The electron-withdrawing cyano group increases the aromatic ring’s electron deficiency, enhancing reactivity in nucleophilic substitution compared to the methyl-substituted analog. This compound is favored in redox-active applications, such as electrochemical sensors .
Methyl 6-bromo-2-methyl-3-nitrobenzoate
  • Key Differences : Ethyl ester replaced with a methyl ester.
  • Impact : The methyl ester reduces steric hindrance but may lower solubility in polar solvents. This analog is often used in high-purity applications (e.g., >97% purity) where ester group stability is critical .

Positional Isomerism and Functional Group Arrangement

Ethyl 6-chloro-2-fluoro-3-methylbenzoate
  • Key Differences : Bromine replaced with chlorine, and a fluorine atom added at position 2.
  • Impact : The smaller chlorine atom and electronegative fluorine alter halogen bonding interactions. This compound exhibits distinct biological activity, particularly in enzyme inhibition, due to enhanced polarity .
Ethyl 3-methyl-5-nitrobenzoate
  • Key Differences : Nitro group shifted to position 5.
  • Impact : The nitro group’s position affects resonance stabilization and electronic distribution, reducing electrophilicity at the aromatic core. This structural variation diminishes utility in Suzuki-Miyaura couplings compared to the 3-nitro isomer .

Halogen and Functional Group Variations

Ethyl 2-bromo-3-fluoro-6-methylbenzoate
  • Key Differences : Nitro group replaced with fluorine at position 3.
  • Impact : The absence of the nitro group eliminates redox activity but improves metabolic stability. This analog is explored in prodrug designs for targeted delivery .
Ethyl 2-(bromomethyl)-6-nitrobenzoate
  • Key Differences : Bromine is part of a bromomethyl (-CH₂Br) side chain instead of a ring substituent.
  • Impact : The bromomethyl group enables alkylation reactions, making this compound a key intermediate in polymer chemistry. However, it is less stable under basic conditions compared to the ring-brominated analog .
Ethyl 4-amino-3-bromo-5-methylbenzoate
  • Key Differences: Nitro group replaced with an amino (-NH₂) group.
  • Impact: The amino group enhances hydrogen-bonding capacity, improving interactions with biological targets. This compound shows higher antibacterial activity but lower electrophilicity than the nitro-containing variant .
Ethyl 2-bromo-6-fluoro-3-methoxybenzoate
  • Key Differences : Nitro group replaced with methoxy (-OCH₃).
  • Impact : The electron-donating methoxy group reduces aromatic ring activation, limiting use in electrophilic substitutions. However, it exhibits stronger antifungal properties due to improved membrane permeability .

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